

Application Notes and Protocols for BMS-262084

In Vitro Assays

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Compound of Interest

Compound Name: BMS-262084

Cat. No.: B1667191

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Introduction

BMS-262084 is a potent and irreversible inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.^{[1][2]} Its inhibitory activity makes it a subject of interest for the development of novel antithrombotic agents.^{[1][3]} **BMS-262084** also demonstrates inhibitory effects on human tryptase.^[2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **BMS-262084**.

Mechanism of Action

BMS-262084 is a 4-carboxy-2-azetidinone-containing compound that acts as an irreversible inhibitor of FXIa.^[1] By inhibiting FXIa, **BMS-262084** disrupts the coagulation cascade, leading to a prolongation of the activated partial thromboplastin time (aPTT), a measure of the intrinsic and common pathways of coagulation.^{[1][4][5]} This targeted inhibition of FXIa is the basis for its antithrombotic effects.^{[2][3]}

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **BMS-262084** against its primary target, FXIa, and its selectivity against other related proteases.

Table 1: Inhibitory Potency of **BMS-262084**

Target Enzyme	IC50 (nM)
Human Factor XIa	2.8[2]
Human Trypsin	5[2]

Table 2: Selectivity Profile of **BMS-262084**

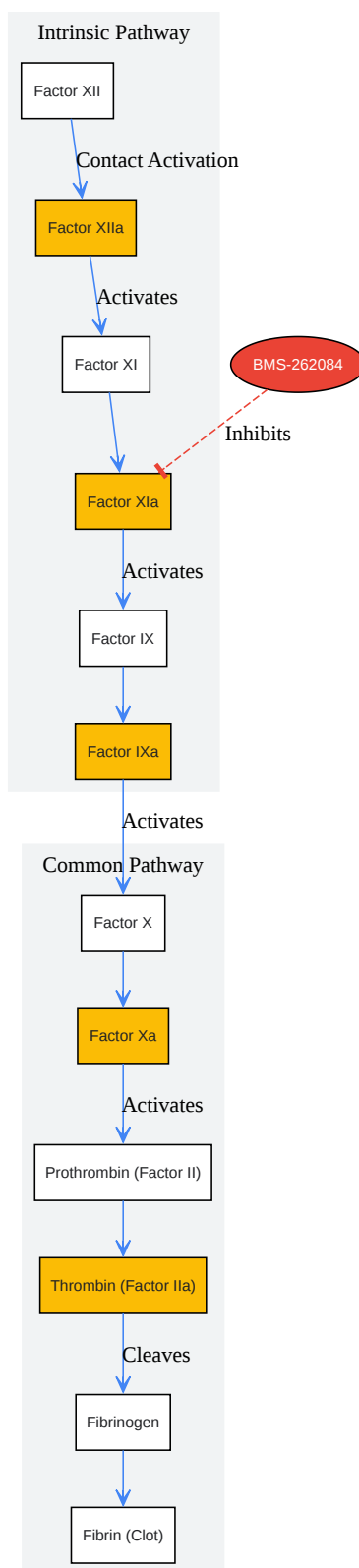
Protease	IC50 (μM)	Selectivity vs. Factor XIa
Trypsin	0.005[2]	> 70-fold
Trypsin	0.05[2]	> 17,800-fold
Urokinase	0.542[2]	> 193,500-fold
Plasma Kallikrein	0.55[2]	> 196,400-fold
Plasmin	1.7[2]	> 607,100-fold
Thrombin (Factor IIa)	10.5[2]	> 3,750,000-fold
Factor IXa	17.4[2]	> 6,214,000-fold

Table 3: Effect of **BMS-262084** on Activated Partial Thromboplastin Time (aPTT)

Plasma Source	EC2x (Concentration to double aPTT) (μM)
Human	0.14[2]
Rat	2.2[2]
Rabbit	10.6[4]

Signaling Pathway Diagram

The following diagram illustrates the role of Factor XIa in the intrinsic coagulation cascade and the point of inhibition by **BMS-262084**.



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Caption: Intrinsic pathway of the coagulation cascade and inhibition by **BMS-262084**.

Experimental Protocols

Factor XIa (FXIa) Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory activity of **BMS-262084** on human Factor XIa using a chromogenic substrate.

Workflow Diagram:



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Caption: Workflow for the Factor XIa chromogenic inhibition assay.

Materials:

- Human Factor XIa (purified)
- Chromogenic FXIa substrate (e.g., S-2366 or a fluorogenic substrate like Boc-Glu(OBzl)-Ala-Arg-AMC)
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4
- **BMS-262084** stock solution (in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

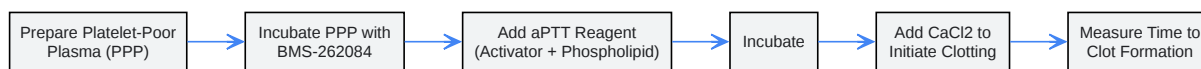
- Reagent Preparation:
 - Prepare a working solution of human FXIa in assay buffer. The final concentration in the well should be approximately 0.5 to 1 nM.

- Prepare a working solution of the chromogenic substrate in assay buffer. The final concentration in the well should be at or near the K_m of the enzyme for the substrate.
- Prepare a serial dilution of **BMS-262084** in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is $\leq 1\%$.
- Assay Protocol:
 - To each well of a 96-well microplate, add:
 - 85 μL of assay buffer
 - 5 μL of the **BMS-262084** serial dilution (or vehicle control)
 - 5 μL of the human FXIa working solution
 - Incubate the plate at 37°C for 15 minutes.
 - Initiate the reaction by adding 5 μL of the chromogenic substrate solution to each well.
 - Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C .
- Data Analysis:
 - Determine the initial rate of substrate hydrolysis (V) for each concentration of **BMS-262084**.
 - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **BMS-262084** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol outlines the procedure to assess the effect of **BMS-262084** on the clotting time of plasma.

Workflow Diagram:



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Caption: Workflow for the activated partial thromboplastin time (aPTT) assay.

Materials:

- Citrated human, rat, or rabbit plasma
- aPTT reagent (containing a contact activator like ellagic acid, silica, or kaolin, and a phospholipid substitute)
- 0.025 M Calcium Chloride (CaCl₂) solution
- **BMS-262084** stock solution (in DMSO)
- Coagulometer or a microplate reader capable of kinetic measurements

Procedure:

- Plasma Preparation:
 - Collect whole blood into tubes containing 3.2% sodium citrate.
 - Centrifuge the blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
- Assay Protocol:
 - Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
 - In a coagulometer cuvette or a microplate well, mix 90 µL of PPP with 10 µL of a **BMS-262084** dilution (or vehicle control).
 - Incubate the mixture at 37°C for 3-5 minutes.

- Add 100 μ L of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.
- Initiate the clotting reaction by adding 100 μ L of the pre-warmed 0.025 M CaCl₂ solution.
- Simultaneously start a timer and measure the time until a fibrin clot is formed.
- Data Analysis:
 - Record the clotting time in seconds for each concentration of **BMS-262084**.
 - Determine the concentration of **BMS-262084** required to double the clotting time (EC_{2x}) compared to the vehicle control.

Protease Selectivity Assay

This protocol provides a general framework for assessing the selectivity of **BMS-262084** against a panel of serine proteases. The specific conditions for each enzyme (e.g., substrate concentration) should be optimized based on the enzyme's kinetic properties.

Procedure:

- Follow the general procedure for the FXIa Inhibition Assay described above.
- Substitute Factor XIa with the individual proteases to be tested (e.g., trypsin, urokinase, plasma kallikrein, plasmin, thrombin, Factor IXa).
- Use a specific chromogenic or fluorogenic substrate for each respective protease. The substrate concentration should be at or near the K_m for each enzyme-substrate pair.
- Determine the IC₅₀ value for **BMS-262084** against each protease.
- Calculate the selectivity ratio by dividing the IC₅₀ of the off-target protease by the IC₅₀ of Factor XIa.

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